4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol typically involves the reaction of 4-bromophenol with 3-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
4-Bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol is primarily used in scientific research for its biochemical properties. It is utilized in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-Bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol include:
4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol: This compound has a similar structure but with a different position of the chlorine atom.
4-Bromo-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol: Another structural isomer with the chlorine atom in a different position.
4-Bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and properties.
Properties
IUPAC Name |
4-bromo-2-[(3-chlorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJXXTVDBCRBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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